
2,2,3,3-Tetrafluorobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluorobutan-1-ol is an organic compound with the molecular formula C4H6F4O It is a fluorinated alcohol, characterized by the presence of four fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,3-Tetrafluorobutan-1-ol can be synthesized through several methods. One common approach involves the fluorination of 1-butanol using fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to achieve high yields and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of 2,2,3,3-tetrafluorobutanone or 2,2,3,3-tetrafluorobutanoic acid.
Reduction: Formation of 2,2,3,3-tetrafluorobutane.
Substitution: Formation of 2,2,3,3-tetrafluorobutyl halides.
Scientific Research Applications
2,2,3,3-Tetrafluorobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its use in drug development, particularly in designing fluorinated analogs of existing drugs to enhance their efficacy and stability.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers with unique properties.
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluorobutan-1-ol exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, which can modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluorobutane: Similar structure but lacks the hydroxyl group.
2,2,3,3-Tetrafluorobutanone: Contains a carbonyl group instead of a hydroxyl group.
2,2,3,3-Tetrafluorobutanoic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
2,2,3,3-Tetrafluorobutan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C4H6F4O |
|---|---|
Molecular Weight |
146.08 g/mol |
IUPAC Name |
2,2,3,3-tetrafluorobutan-1-ol |
InChI |
InChI=1S/C4H6F4O/c1-3(5,6)4(7,8)2-9/h9H,2H2,1H3 |
InChI Key |
OCIRWQBZCBFUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CO)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


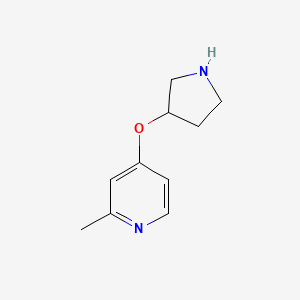
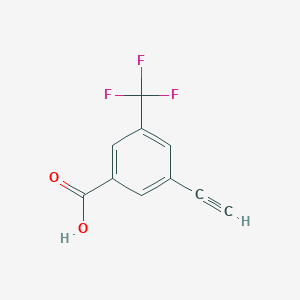
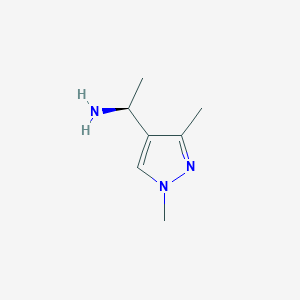
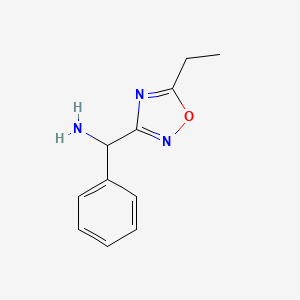
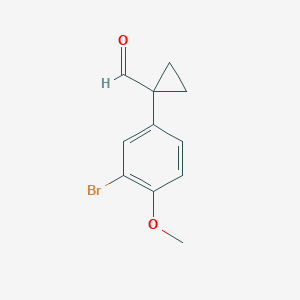
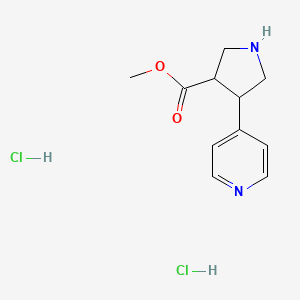
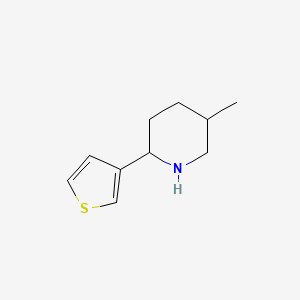
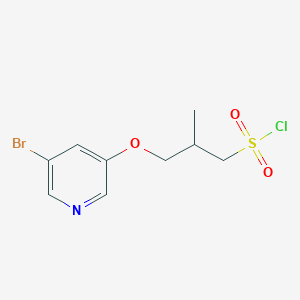
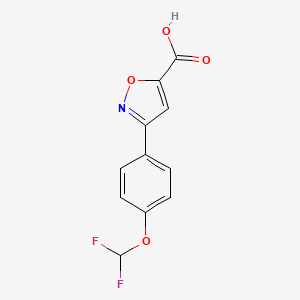
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
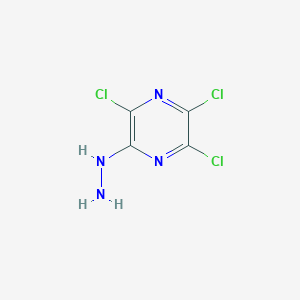

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)
